![molecular formula C14H18ClNO2 B14383709 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine CAS No. 88577-16-6](/img/structure/B14383709.png)
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a chloro, methyl, and oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine typically involves multiple steps:
Formation of the Epoxide Group: The oxirane group can be introduced through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Substitution Reactions: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methylating agents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxirane ring to a diol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield a diol, while substitution of the chloro group can produce various amine or thiol derivatives.
Scientific Research Applications
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactive functional groups make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine depends on its specific application. In general, the compound’s reactive functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The oxirane ring, in particular, can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine: shares similarities with other epoxide-containing compounds, such as epichlorohydrin and glycidol.
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications
Properties
CAS No. |
88577-16-6 |
|---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-[2-chloro-5-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H18ClNO2/c1-10-6-12(16-4-2-3-5-16)14(15)13(7-10)18-9-11-8-17-11/h6-7,11H,2-5,8-9H2,1H3 |
InChI Key |
VTDJBZOGQNQDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2CO2)Cl)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
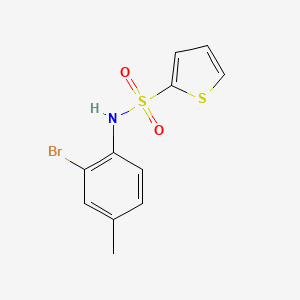
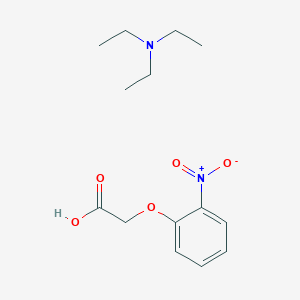
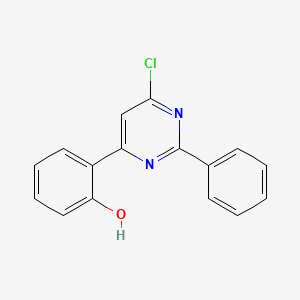
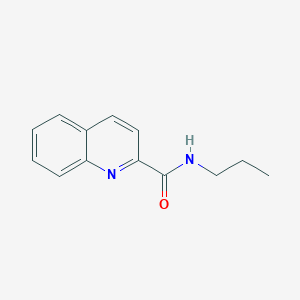
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

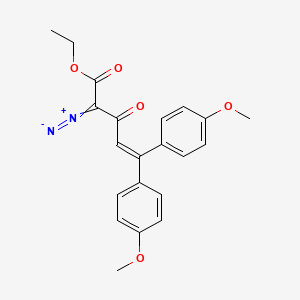
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
